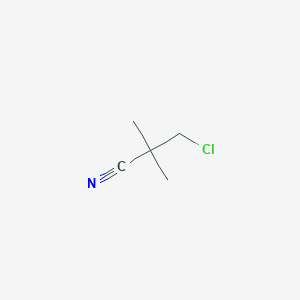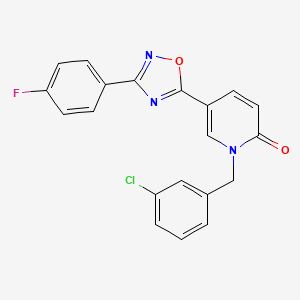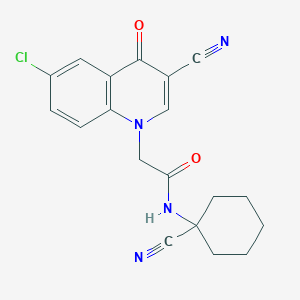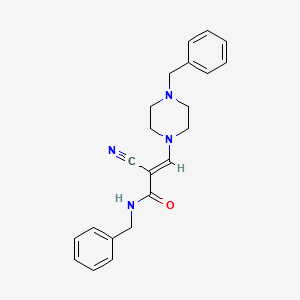
5-Morpholin-4-YL-5-oxopentanoic acid
Vue d'ensemble
Description
5-Morpholin-4-YL-5-oxopentanoic acid is a chemical compound with the molecular formula C9H17NO3 . It is a derivative of morpholine, a common heterocyclic amine .
Synthesis Analysis
The synthesis of morpholine derivatives has been studied extensively . A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . The key step in the route of synthesis was the interaction of active methylene compounds, containing both amidine and thioamide groups, with arylsulfonyl azides .Molecular Structure Analysis
The molecular structure of 5-Morpholin-4-YL-5-oxopentanoic acid contains a total of 37 bond(s); 18 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amide(s) (aliphatic), 1 hydroxyl group(s), and 1 ether(s) .Chemical Reactions Analysis
The reactions of morpholine derivatives with arylsulfonyl azides have been studied . In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur. Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .Applications De Recherche Scientifique
- Researchers have investigated the antibacterial properties of 5-Morpholin-4-YL-5-oxopentanoic acid. It may exhibit inhibitory effects against certain bacterial strains, making it a candidate for antimicrobial drug development .
- This compound belongs to the class of N’-sulfonylamidines, which have been associated with suppressing cell differentiation involved in bone tissue destruction. Thus, 5-Morpholin-4-YL-5-oxopentanoic acid could potentially play a role in bone health research .
- Preliminary studies suggest that N’-sulfonylamidines, including 5-Morpholin-4-YL-5-oxopentanoic acid, might inhibit dopamine transport. This property could be relevant in neurological research and drug discovery .
- The incorporation of two morpholine rings into the hybrid molecules containing 1,2,3-thiadiazole and N’-sulfonylamidine moieties aims to improve solubility in organic solvents. Enhanced solubility facilitates characterization of chemical and biological properties .
- Researchers have used 5-Morpholin-4-YL-5-oxopentanoic acid as an intermediate in the synthesis of more complex compounds. Its reactivity and functional groups make it valuable for constructing novel molecules .
- Given its 1,2,3-thiadiazole framework, this compound may serve as a scaffold for designing new drugs. Researchers explore modifications around the morpholine and sulfonamide groups to create derivatives with specific pharmacological activities .
Antibacterial Activity
Bone Tissue Preservation
Dopamine Transport Inhibition
Solubility Enhancement
Chemical Synthesis Intermediates
Thiadiazole-Based Drug Design
Mécanisme D'action
Target of Action
The primary target of 5-Morpholin-4-YL-5-oxopentanoic acid is succinate dehydrogenase (SDH) . SDH is an enzyme complex that plays a crucial role in both the tricarboxylic acid (TCA) cycle and the respiration chain .
Mode of Action
5-Morpholin-4-YL-5-oxopentanoic acid acts as a succinate dehydrogenase inhibitor (SDHI) . The compound binds to the SDH enzyme, disrupting its function . This disruption affects the mitochondrial TCA cycle and respiration chain, leading to the inhibition of fungal growth .
Biochemical Pathways
The main biochemical pathway affected by 5-Morpholin-4-YL-5-oxopentanoic acid is the TCA cycle . By inhibiting SDH, the compound disrupts the TCA cycle, which is essential for energy production in cells . This disruption also affects the respiration chain, further hindering energy production and leading to cell death .
Pharmacokinetics
The compound’s molecular weight is201.2197 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of 5-Morpholin-4-YL-5-oxopentanoic acid’s action is the inhibition of fungal growth . By disrupting the TCA cycle and respiration chain, the compound deprives fungal cells of the energy they need to grow and reproduce .
Safety and Hazards
Orientations Futures
The synthesis and study of morpholine derivatives, including 5-Morpholin-4-YL-5-oxopentanoic acid, continue to be an active area of research due to their wide range of biological activities . Future work could involve exploring new synthetic routes, studying their reactions with other compounds, and investigating their potential applications in various fields .
Propriétés
IUPAC Name |
5-morpholin-4-yl-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c11-8(2-1-3-9(12)13)10-4-6-14-7-5-10/h1-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIUIFMGXFFOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{(Z)-1-[(cyclohexylamino)carbonyl]-2-phenylethenyl}-4-methylbenzamide](/img/structure/B2812986.png)
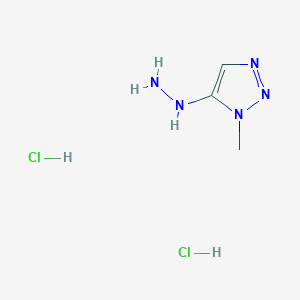

![(Z)-ethyl 2-(2-((2-phenoxyacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2812992.png)
![1-{[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2812994.png)
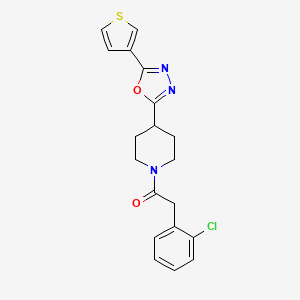
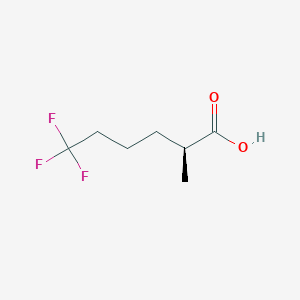
![methyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2812997.png)
![Tert-butyl 8-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate](/img/structure/B2812998.png)

